molecular formula C25H32N2O2S B1663253 K201 free base CAS No. 145903-06-6

K201 free base

Cat. No. B1663253
M. Wt: 424.6 g/mol
InChI Key: KCWGETCFOVJEPI-UHFFFAOYSA-N
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Description

K201 free base, also known as JTV-519, is a small molecule that is classified as a 4-benzylpiperidine . It belongs to the class of organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular formula of K201 free base is C25H32N2O2S . The compound has a mono-isotopic weight of 424.218448968 and an average weight of 424.599 . The IUPAC name for K201 free base is 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one .

Scientific Research Applications

1. Cardiac Applications

K201, also known as JTV-519, has been extensively studied for its effects on cardiac function. Research shows that K201 can significantly affect diastolic contractions and calcium (Ca2+) release in rat ventricular cardiomyocytes during β-adrenergic stimulation. It reduces the amplitude of diastolic contractions and alters the spatiotemporal properties of diastolic Ca2+ release (Elliott et al., 2011). Additionally, K201 has been found to modify excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes (Loughrey et al., 2007).

2. Anti-arrhythmic Properties

K201 demonstrates anti-arrhythmic properties by suppressing spontaneous Ca2+ release and reducing the propensity for contractile dysfunction. This is evident from its ability to reduce the frequency of diastolic events and initiation points/diastolic interval in cardiomyocytes (Hunt et al., 2007). Additionally, K201 is noted for inhibiting clofilium-induced torsades de pointes and attenuating an increase in repolarization, highlighting its potential in treating arrhythmias (Hasumi et al., 2007).

3. Broad Pharmacological Characteristics

K201 is characterized by its multifaceted pharmacological properties, including acting as a nonspecific blocker of sodium, potassium, and calcium channels. Its cardioprotective effects are significant and diverse, indicating potential applications in treating a variety of cardiac conditions such as atrial fibrillation, ventricular fibrillation, heart failure, and ischemic heart disease (Kaneko et al., 2009).

4. Renal Hemodynamic Effects

Beyond its cardiac implications, K201 has been observed to have natriuretic, diuretic, glomerular filtration rate-enhancing, and vasodilating properties. This suggests its potential utility in the treatment of heart failure, where both cardiac and renal functions are critical (Lisý & Burnett, 2006).

5. Potential in Molecular Dynamics and Data Analysis

While not directly related to its pharmacological properties, K201 has been referenced in studies focusing on molecular dynamics and data analysis. This includes applications in free-energy calculations and microarray data management, suggesting its relevance in broader scientific research contexts (Hansen & van Gunsteren, 2014); (Vallon-Christersson et al., 2009).

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWGETCFOVJEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163201
Record name K201 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K201 free base

CAS RN

145903-06-6
Record name 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145903-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name K201 free base
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K201 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name K201 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JTV-519 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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